Cas no 1551051-57-0 ((2-propylpyrrolidin-2-yl)methanol)

(2-propylpyrrolidin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-propylpyrrolidin-2-yl)methanol
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- Inchi: 1S/C8H17NO/c1-2-4-8(7-10)5-3-6-9-8/h9-10H,2-7H2,1H3
- InChI Key: NLFIJUIPLVTYCL-UHFFFAOYSA-N
- SMILES: N1CCCC1(CCC)CO
(2-propylpyrrolidin-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-177916-0.05g |
(2-propylpyrrolidin-2-yl)methanol |
1551051-57-0 | 95% | 0.05g |
$182.0 | 2023-09-20 | |
Enamine | EN300-177916-0.25g |
(2-propylpyrrolidin-2-yl)methanol |
1551051-57-0 | 95% | 0.25g |
$389.0 | 2023-09-20 | |
Enamine | EN300-177916-5.0g |
(2-propylpyrrolidin-2-yl)methanol |
1551051-57-0 | 95% | 5.0g |
$2277.0 | 2023-07-06 | |
TRC | B524603-10mg |
(2-propylpyrrolidin-2-yl)methanol |
1551051-57-0 | 10mg |
$ 50.00 | 2022-06-01 | ||
TRC | B524603-50mg |
(2-propylpyrrolidin-2-yl)methanol |
1551051-57-0 | 50mg |
$ 210.00 | 2022-06-01 | ||
TRC | B524603-100mg |
(2-propylpyrrolidin-2-yl)methanol |
1551051-57-0 | 100mg |
$ 295.00 | 2022-06-01 | ||
Enamine | EN300-177916-0.5g |
(2-propylpyrrolidin-2-yl)methanol |
1551051-57-0 | 95% | 0.5g |
$613.0 | 2023-09-20 | |
Enamine | EN300-177916-0.1g |
(2-propylpyrrolidin-2-yl)methanol |
1551051-57-0 | 95% | 0.1g |
$272.0 | 2023-09-20 | |
Aaron | AR01BEBL-50mg |
(2-propylpyrrolidin-2-yl)methanol |
1551051-57-0 | 95% | 50mg |
$276.00 | 2025-02-09 | |
Aaron | AR01BEBL-250mg |
(2-propylpyrrolidin-2-yl)methanol |
1551051-57-0 | 95% | 250mg |
$560.00 | 2025-02-09 |
(2-propylpyrrolidin-2-yl)methanol Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
Additional information on (2-propylpyrrolidin-2-yl)methanol
Introduction to (2-propylpyrrolidin-2-yl)methanol (CAS No. 1551051-57-0)
(2-propylpyrrolidin-2-yl)methanol, with the chemical identifier CAS No. 1551051-57-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyrrolidinyl moiety substituted with a propyl group and a hydroxymethyl group at the second position, has garnered attention due to its structural versatility and potential applications in drug discovery and molecular engineering.
The< strong>pyrrolidin-2-yl backbone of this molecule is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates. The presence of the propyl group at the second carbon of the pyrrolidine ring introduces additional conformational flexibility, which can be exploited to fine-tune pharmacokinetic properties. Furthermore, the hydroxymethyl (-CH₂OH) group provides a site for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been a growing interest in the development of novel scaffolds for treating neurological and cardiovascular diseases. The< strong>structure-activity relationships (SAR) of< strong>pyrrolidinyl-based compounds have been extensively studied, revealing their potential as modulators of neurotransmitter receptors and ion channels. Specifically, derivatives of< strong>(2-propylpyrrolidin-2-yl)methanol have shown promise in preclinical studies as potential therapeutics for conditions such as depression, anxiety, and hypertension.
One of the most compelling aspects of< strong>(2-propylpyrrolidin-2-yl)methanol is its synthetic accessibility. The compound can be readily prepared through various organic transformations, including reductive amination, nucleophilic substitution, and catalytic hydrogenation. These synthetic routes allow for the facile introduction of additional functional groups, making it a versatile building block for more complex molecules. For instance, palladium-catalyzed cross-coupling reactions can be employed to attach aryl or heteroaryl groups to the propyl side chain, expanding its utility in drug design.
The< strong>CAS No. 1551051-57-0 registry number ensures that researchers can reliably identify and procure this compound from chemical suppliers. This standardized identification system is crucial for maintaining consistency in experimental protocols and ensuring reproducibility across different laboratories. Additionally, the compound's stability under standard storage conditions makes it suitable for long-term investigations and large-scale syntheses.
Recent advancements in computational chemistry have further enhanced the understanding of< strong>(2-propylpyrrolidin-2-yl)methanol's behavior in biological systems. Molecular modeling studies have predicted its binding interactions with target proteins, providing insights into its mechanism of action. These predictions are supported by experimental data from X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which have elucidated the three-dimensional structure of complexes formed with relevant biological targets.
The pharmacological profile of< strong>(2-propylpyrrolidin-2-yl)methanol has been explored in several preclinical models. In vitro assays have demonstrated its ability to modulate enzyme activity and receptor binding affinity, suggesting potential therapeutic benefits. For example, studies have shown that derivatives of this compound can inhibit enzymes involved in inflammation and oxidative stress, which are key factors in chronic diseases such as arthritis and neurodegenerative disorders.
In vivo studies have complemented these findings by evaluating the compound's efficacy and safety profiles in animal models. Pharmacokinetic analyses have revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating that it may be suitable for oral administration. Additionally, preliminary toxicology studies have shown that< strong>(2-propylpyrrolidin-2-yl)methanol is well-tolerated at doses relevant to therapeutic use.
The future development of< strong>(2-propylpyrrolidin-2-yl)methanol-based drugs will likely involve interdisciplinary approaches combining synthetic chemistry, computational modeling, and pharmacology. By leveraging advances in each of these fields, researchers can optimize the compound's properties to enhance its therapeutic potential. For instance, structure-based drug design techniques can be used to identify analogs with improved binding affinity and reduced side effects.
The< strong>SAR of< strong>pyrrolidinyl-containing compounds continues to be an active area of research, with new derivatives being synthesized and evaluated regularly. The< strong>CAS No. 1551051-57-0 registry ensures that these compounds are properly documented and accessible to the scientific community. As our understanding of biological systems grows more sophisticated, compounds like< strong>(2-propylpyrrolidin-2-yl)methanol will play an increasingly important role in developing next-generation therapeutics.
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